molecular formula C7H9NO3S B2858174 5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-7a-carboxylic acid CAS No. 155796-08-0

5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-7a-carboxylic acid

Cat. No.: B2858174
CAS No.: 155796-08-0
M. Wt: 187.21
InChI Key: KUQNZOVOMLCCNA-UHFFFAOYSA-N
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Description

5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-7a-carboxylic acid is a chemical compound with the CAS Number: 155796-08-0 . It has a molecular weight of 187.22 . The IUPAC name for this compound is 5-oxotetrahydropyrrolo[2,1-b][1,3]thiazole-7a(5H)-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9NO3S/c9-5-1-2-7(6(10)11)8(5)3-4-12-7/h1-4H2,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 153-154 degrees Celsius .

Scientific Research Applications

Angiotensin II Receptor Antagonistic Activities

The compound has been studied for its potential role in antagonizing angiotensin II receptors. Research demonstrates that derivatives of this compound, specifically those with 5-oxo-1,2,4-oxadiazole and 5-oxo-1,2,4-thiadiazole rings, display high affinity for AT1 receptors and inhibit angiotensin II-induced pressor response. These properties suggest potential applications in treating hypertension and cardiovascular diseases (Kohara et al., 1996).

Fluorescence Quantum Yield

Studies have identified that certain derivatives, like 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a] pyridine-3,7-dicarboxylic acid, are key contributors to the fluorescence of carbon dots. This finding is crucial for understanding and enhancing the fluorescence efficiency of carbon dots, which have numerous applications in bioimaging and sensors (Shi et al., 2016).

Hypoglycemic Agents

Substituted derivatives of pyrrolo[2,1-b]thiazol-5(6H)-ones, related to 5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-7a-carboxylic acid, have been synthesized and evaluated as hypoglycemic agents. These compounds show promising potential in enhancing glucose utilization, which is particularly relevant for the treatment of type 2 diabetes mellitus (Aicher et al., 1998).

Antineoplastic Activity

Research has explored the antineoplastic activity of compounds related to this compound. Studies show that certain derivatives exhibit significant growth inhibitory activity against human promyelocytic leukemia and colon carcinoma cells, indicating potential applications in cancer treatment (Lalezari & Schwartz, 1988).

Antibacterial Activity

Several studies have synthesized derivatives containing thiazole and oxazole moieties and evaluated their antibacterial activity. These compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents (Stanchev et al., 1999).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-7a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c9-5-1-2-7(6(10)11)8(5)3-4-12-7/h1-4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQNZOVOMLCCNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(N(C1=O)CCS2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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